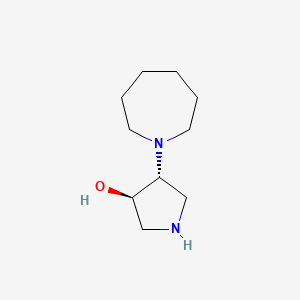

(3R,4R)-4-(azepan-1-yl)pyrrolidin-3-ol

説明

(3R,4R)-4-(azepan-1-yl)pyrrolidin-3-ol is a pyrrolidine-based compound featuring a seven-membered azepane ring substituent at the 4-position of the pyrrolidine scaffold and a hydroxyl group at the 3-position. This stereospecific configuration (3R,4R) is critical for its interactions with biological targets, as seen in structurally related analogs used in enzyme inhibition and nucleic acid studies .

Such properties may position this compound as a candidate for studying DNA repair enzymes or nucleic acid interactions, similar to other pyrrolidine-based transition state analogs .

特性

分子式 |

C10H20N2O |

|---|---|

分子量 |

184.28 g/mol |

IUPAC名 |

(3R,4R)-4-(azepan-1-yl)pyrrolidin-3-ol |

InChI |

InChI=1S/C10H20N2O/c13-10-8-11-7-9(10)12-5-3-1-2-4-6-12/h9-11,13H,1-8H2/t9-,10-/m1/s1 |

InChIキー |

WXOZYPXAYQJWGV-NXEZZACHSA-N |

異性体SMILES |

C1CCCN(CC1)[C@@H]2CNC[C@H]2O |

正規SMILES |

C1CCCN(CC1)C2CNCC2O |

製品の起源 |

United States |

準備方法

Preparation Methods of (3R,4R)-4-(azepan-1-yl)pyrrolidin-3-ol

Detailed Synthetic Procedure

Step 1: Synthesis of 4-[(R)-1-(R)-1-Phenylethyl)aziridin-2-yl]butan-1-ol (Precursor)

- Starting from chiral aziridine alcohols, the 4-substituted aziridinylbutanol intermediate is synthesized as described by Dhokale et al. (2018).

- This intermediate serves as the substrate for subsequent tosylation and ring closure.

Step 2: Formation of 1-Azabicyclo[4.1.0]heptane Tosylate

- The aziridinylbutanol is treated with p-toluenesulfonic anhydride and triethylamine in anhydrous dichloromethane at 0 °C to form the corresponding 2-(4-tosyloxybutyl)aziridine.

- Upon stirring in acetonitrile at room temperature for 24 hours, intramolecular ring closure occurs, yielding the stable bicyclic aziridinium ion, 1-azabicyclo[4.1.0]heptane tosylate.

Step 3: Ring-Opening to Form (S)-1-[(R)-1-Phenylethyl]azepan-3-ol

- The bicyclic aziridinium salt is subjected to nucleophilic ring-opening by refluxing with 2.0 M sodium hydroxide solution in 1,4-dioxane for 2 hours.

- This reaction selectively opens the bicyclic ring to form the azepane ring bearing a hydroxyl group at the 3-position with high stereochemical fidelity.

- The crude product is extracted, dried, and purified by column chromatography to afford the target compound in approximately 79% yield.

Reaction Conditions and Yields

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Aziridinylbutanol synthesis | Chiral aziridine + appropriate precursors | - | Chiral starting material preparation |

| 2 | Tosylation and bicyclic aziridinium formation | p-Toluenesulfonic anhydride, Et3N, CH2Cl2, 0 °C to RT, 24 h | ~96% | Formation of bicyclic aziridinium salt |

| 3 | Ring-opening to azepan-3-ol | NaOH (2.0 M), 1,4-dioxane, reflux, 2 h | ~79% | Selective ring-opening and purification |

Mechanistic Insights and Stereochemical Control

- The tosylation activates the primary alcohol for intramolecular nucleophilic attack by the aziridine nitrogen, facilitating bicyclic aziridinium ion formation.

- The bicyclic intermediate exhibits enhanced stability, allowing controlled ring-opening.

- Hydroxide ion selectively attacks the less hindered carbon of the aziridinium ring, opening it to form the azepane ring with retention of stereochemistry at the chiral centers.

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the formation and conversion of intermediates, with characteristic shifts indicating quaternary ammonium ion formation and ring-opening progress.

Comparative Analysis with Related Synthetic Approaches

Other synthetic routes to related azepane and pyrrolidine derivatives often involve:

- Direct nucleophilic substitution on halogenated precursors,

- Reductive amination of keto intermediates,

- Cyclization of amino alcohols under acidic or basic conditions.

However, the bicyclic aziridinium ion strategy stands out for:

- High stereoselectivity,

- Mild reaction conditions,

- Good overall yields,

- Amenability to scale-up.

Summary of Research Findings

- The bicyclic aziridinium ion approach provides a robust and stereoselective pathway to prepare this compound.

- The key intermediate, 1-azabicyclo[4.1.0]heptane tosylate, is stable and can be selectively ring-opened to install the azepane ring.

- The reaction conditions are mild, and the process yields are high, making it suitable for synthetic and medicinal chemistry applications.

- Analytical data including NMR and chromatographic techniques confirm the structure and purity of the final product.

化学反応の分析

Types of Reactions

(3R,4R)-4-(azepan-1-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the azepane or pyrrolidine rings.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the pyrrolidine or azepane rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

科学的研究の応用

(3R,4R)-4-(azepan-1-yl)pyrrolidin-3-ol has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

Biological Studies: Researchers use the compound to study its interactions with biological targets, such as enzymes and receptors.

Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.

作用機序

The mechanism of action of (3R,4R)-4-(azepan-1-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels or enzyme inhibition.

類似化合物との比較

Key Observations :

- Azepane vs. Hydroxymethyl : The azepane group increases molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the hydroxymethyl analog.

- Azepane vs. This could lead to distinct binding modes with enzymes like Fpg or hOGG1, which show pM affinity for 1NBn .

- Azepane vs. Pyrenylmethyl : The bulky pyrenyl group in significantly destabilizes RNA duplexes, whereas the smaller azepane may exert milder effects, favoring targeted enzyme interactions over intercalation .

Q & A

Q. What are the most reliable stereoselective synthesis routes for (3R,4R)-4-(azepan-1-yl)pyrrolidin-3-ol?

- Methodological Answer : The synthesis typically involves asymmetric 1,3-dipolar cycloaddition or reductive amination. For example:

- Reductive Amination : Reacting (3R,4R)-pyrrolidin-3-ol with azepane in the presence of a reducing agent (e.g., NaBH4 or LiAlH4) under mild conditions (aqueous/alcoholic solvent, 0–25°C). This method prioritizes stereochemical retention .

- Cycloaddition : Using chiral auxiliaries or catalysts to ensure enantiomeric purity. For instance, asymmetric hydrogenation of pyrrolidinone precursors with azepane derivatives yields the desired stereochemistry .

- Key Validation : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. How can the stereochemical integrity of this compound be verified during synthesis?

- Methodological Answer :

- NMR Spectroscopy : Analyze coupling constants (e.g., ) to confirm the cis or trans arrangement of substituents on the pyrrolidine ring .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data, particularly for novel derivatives .

- Comparative Optical Rotation : Match experimental values with literature data for known stereoisomers .

Q. What analytical techniques are recommended for purity assessment of this compound?

- Methodological Answer :

- HPLC-MS : Quantify impurities using reverse-phase chromatography paired with mass spectrometry (e.g., ESI-MS) .

- Elemental Analysis : Confirm elemental composition (C, H, N) within ±0.3% deviation .

- TGA/DSC : Assess thermal stability and hydrate/solvate formation .

Advanced Research Questions

Q. How does the azepane substituent influence the compound’s pharmacokinetic properties compared to smaller heterocycles (e.g., pyrrolidine)?

- Methodological Answer :

- Lipophilicity Studies : Measure logP values (e.g., shake-flask method) to compare membrane permeability. Azepane’s larger ring increases lipophilicity, potentially enhancing blood-brain barrier penetration .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS. The seven-membered azepane ring may reduce CYP450-mediated oxidation compared to five-membered analogs .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Receptor Binding Assays : Use radioligand displacement (e.g., -labeled antagonists) to validate target affinity. Discrepancies may arise from assay-specific buffer conditions or protein concentrations .

- Functional Assays : Compare cAMP accumulation (for GPCR targets) or enzyme inhibition (e.g., kinase IC) across cell lines (HEK293 vs. CHO). Normalize data to internal controls (e.g., β-galactosidase) .

Q. Can computational methods predict the compound’s interaction with σ-1 or NMDA receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with receptor crystal structures (PDB: 6DK1 for σ-1). Prioritize binding poses with hydrogen bonds between the hydroxyl group and Thr/Glu .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the receptor-ligand complex. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How to optimize reaction yields for large-scale synthesis while maintaining stereochemical purity?

- Methodological Answer :

- DoE Optimization : Vary parameters (temperature, solvent polarity, catalyst loading) using a central composite design. For example, increasing MeOH:HO ratio improves solubility and reduces byproducts .

- Continuous Flow Chemistry : Implement microreactors to enhance mixing and heat transfer, minimizing epimerization .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Methodological Answer :

- Solvent Screening : Use high-throughput platforms (e.g., Crystal16) to test 50+ solvent mixtures. Ethyl acetate/hexane (1:4) often yields suitable crystals .

- Additive Screening : Introduce co-formers (e.g., succinic acid) to stabilize polymorphs .

Key Research Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。